

# Diacetylmorphine Intervention Strategies: A Comparative Analysis for Opioid Dependence

Author: BenchChem Technical Support Team. Date: December 2025



A systematic review and meta-analysis of key clinical trials reveals that supervised diacetylmorphine (pharmaceutical-grade heroin) is a more effective intervention for treatment-refractory opioid dependence compared to standard oral methadone maintenance therapy. Consistently higher rates of treatment retention and greater reductions in the use of illicit street heroin are observed in patients receiving diacetylmorphine.

This guide provides a comprehensive comparison of diacetylmorphine intervention with its primary alternatives, supported by data from pivotal randomized controlled trials (RCTs). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance and methodologies of these interventions.

## **Quantitative Comparison of Treatment Outcomes**

The following tables summarize the key quantitative outcomes from major international clinical trials comparing diacetylmorphine (DAM), hydromorphone (HDM), and methadone maintenance treatment (MMT).

Table 1: Treatment Retention Rates



| Study (Year)               | Diacetylmorph ine (DAM)  | Methadone<br>(MMT) | Hydromorpho<br>ne (HDM)  | Duration  |
|----------------------------|--------------------------|--------------------|--------------------------|-----------|
| NAOMI (2009)[1]            | 87.8%                    | 54.1%              | N/A                      | 12 months |
| RIOTT (2010)[2]            | 88%                      | 69% (oral)         | 81% (injectable)         | 26 weeks  |
| Belgian Trial<br>(2015)[3] | 75%                      | 34%                | N/A                      | 12 months |
| Dutch Trials[4]            | 72% (injectable)         | 85%                | N/A                      | 12 months |
| SALOME (2016)<br>[5]       | 83.2% (per-<br>protocol) | N/A                | 88.9% (per-<br>protocol) | 6 months  |

Table 2: Reduction in Illicit Heroin Use

| Study (Year)             | Diacetylmorph<br>ine (DAM)<br>Outcome                         | Methadone<br>(MMT)<br>Outcome                        | Hydromorpho<br>ne (HDM)<br>Outcome                             | Notes                                                            |
|--------------------------|---------------------------------------------------------------|------------------------------------------------------|----------------------------------------------------------------|------------------------------------------------------------------|
| NAOMI (2009)[1]          | 67.0% reduction in illicit drug use/illegal activity          | 47.7% reduction in illicit drug use/illegal activity | N/A                                                            | Based on European Addiction Severity Index.                      |
| Swiss Trial<br>(1998)[6] | 22% self-<br>reported<br>continued use                        | 67% self-<br>reported<br>continued use               | N/A                                                            | At 6 months.                                                     |
| RIOTT (2010)[2]          | Significantly<br>greater reduction<br>in street heroin<br>use | -                                                    | Injectable methadone also showed reduction, but less than DAM. | Primary outcome was ≥50% negative urine tests for street heroin. |
| SALOME (2016)<br>[5]     | Non-inferior to<br>HDM                                        | N/A                                                  | Non-inferior to<br>DAM                                         | Based on self-<br>reported days of<br>street heroin use.         |



Table 3: Serious Adverse Events (SAEs)

| Study (Year)         | Diacetylmorph<br>ine (DAM)<br>Group | Methadone<br>(MMT) Group | Hydromorpho<br>ne (HDM)<br>Group | Key SAEs<br>Reported                                          |
|----------------------|-------------------------------------|--------------------------|----------------------------------|---------------------------------------------------------------|
| NAOMI (2009)[1]      | Higher incidence of SAEs            | Lower incidence of SAEs  | N/A                              | Overdoses and seizures were most common in the DAM group. [1] |
| SALOME (2016)<br>[5] | Higher rates of<br>SAEs             | N/A                      | Lower rates of<br>SAEs           | Seizures and overdoses were more frequent in the DAM group.   |

## **Experimental Protocols of Key Trials**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the most influential trials in diacetylmorphine research.

#### North American Opiate Medication Initiative (NAOMI)

The NAOMI trial was a pivotal Canadian study that significantly influenced the understanding of heroin-assisted treatment.

- Design: An open-label, phase 3, randomized controlled trial.
- Participants: 251 long-term, treatment-refractory users of injectable heroin in Vancouver and Montreal.[8][9] Inclusion criteria included being at least 25 years old, having at least a fiveyear history of opioid dependence, and at least two prior failed treatment attempts, including one with methadone.[9]
- Interventions: Participants were randomized to receive either injectable diacetylmorphine
   (n=115) or oral methadone maintenance therapy (n=111).[7] A smaller group (n=25) received
   injectable hydromorphone in a double-blind manner against diacetylmorphine for validation
   purposes.[10]



- Primary Outcomes: The co-primary outcomes, assessed at 12 months, were:
  - Retention in addiction treatment.[7]
  - A reduction in illicit-drug use or other illegal activity, measured by the European Addiction Severity Index.[7]
- Data Collection: Regular clinical assessments, urine drug screens, and self-reported data were collected throughout the 12-month treatment period.

## Study to Assess Longer-term Opioid Medication Effectiveness (SALOME)

The SALOME trial was a follow-up to NAOMI, designed to test a more accessible alternative to diacetylmorphine.

- Design: A phase 3, double-blind, non-inferiority randomized clinical trial.[5][11]
- Participants: 202 long-term street opioid injectors in Vancouver who had not benefited from conventional treatments.[5][11]
- Interventions: Participants were randomized to receive either injectable diacetylmorphine or injectable hydromorphone for a 6-month period.[5]
- Primary Outcome: The primary outcome was to determine if injectable hydromorphone was non-inferior to injectable diacetylmorphine in reducing the number of self-reported days of street heroin use.[5]
- Non-inferiority Margins: The pre-defined non-inferiority margin for the difference in days of street opioid use was 4 days, and for the proportion of urinalyses positive for heroin markers, it was 10% of the rate in the diacetylmorphine group.[5]

#### **Randomised Injectable Opiate Treatment Trial (RIOTT)**

The RIOTT was a significant UK-based trial that included a comparison of two injectable treatments against optimized oral methadone.

Design: A multisite, open-label, randomized controlled trial.[2]



- Participants: 127 chronic heroin addicts who were receiving oral treatment but continued to regularly inject street heroin.[2][12]
- Interventions: Participants were randomized to one of three groups: supervised injectable heroin, supervised injectable methadone, or optimized oral methadone.[2]
- Primary Outcome: The primary outcome was achieving 50% or more negative urine specimens for street heroin during weeks 14-26 of the treatment period.[2]
- Treatment Setting: Treatment was provided in three supervised injecting clinics in England, ensuring all injectable doses were administered under medical supervision.[2][13]

## **Visualized Experimental Workflows**

The following diagrams illustrate the patient journey and logical flow within these key clinical trials.





Click to download full resolution via product page

**NAOMI Trial Experimental Workflow** 





Click to download full resolution via product page

#### SALOME Trial Experimental Workflow

In conclusion, the evidence from multiple systematic reviews and randomized controlled trials strongly supports the efficacy of supervised injectable diacetylmorphine for a subpopulation of individuals with severe, treatment-refractory opioid use disorder.[4][11][14][15] While associated with a higher rate of certain adverse events compared to methadone, its superior performance in treatment retention and reduction of illicit drug use presents a compelling case for its inclusion in the continuum of care for opioid dependence.[1][5] The SALOME trial further suggests that injectable hydromorphone may be a viable, non-inferior alternative in settings where diacetylmorphine is not available.[5] These findings underscore the need for diversified treatment options to address the complexities of severe opioid addiction.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The SALOME study: recruitment experiences in a clinical trial offering injectable diacetylmorphine and hydromorphone for opioid dependency UBC Library Open Collections [open.library.ubc.ca]
- 2. Supervised injectable heroin or injectable methadone versus optimised oral methadone as treatment for chronic heroin addicts in England after persistent failure in orthodox treatment (RIOTT): a randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Heroin-assisted Treatment (HAT) a Decade Later: A Brief Update on Science and Politics -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydromorphone Compared With Diacetylmorphine for Long-term Opioid Dependence: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heroin on trial: Systematic review and meta-analysis of randomised trials of diamorphineprescribing as treatment for refractory heroin addiction | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. Diacetylmorphine versus methadone for the treatment of opioid addiction PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. North American Opioid Medication Initiative (NAOMI) | Drug Policy Facts [drugpolicyfacts.org]
- 9. hri.global [hri.global]
- 10. globalnews.ca [globalnews.ca]
- 11. Study to Assess Longer-term Opioid Medication Effectiveness (SALOME) [ctv.veeva.com]
- 12. Drug use, health and social outcomes of hard-to-treat heroin addicts receiving supervised injectable opiate treatment: secondary outcomes from the Randomized Injectable Opioid Treatment Trial (RIOTT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomised Injectable Opiate Treatment Trial (RIOTT) | King's College London [kcl.ac.uk]



- 14. New heroin-assisted treatment | King's College London [kcl.ac.uk]
- 15. euda.europa.eu [euda.europa.eu]
- To cite this document: BenchChem. [Diacetylmorphine Intervention Strategies: A
   Comparative Analysis for Opioid Dependence]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b15595821#a-systematic-review-and-meta analysis-of-diacetylmorphine-intervention-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com